molecular formula C19H22ClN3O2S B2676054 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 1091383-99-1

2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No. B2676054
CAS RN: 1091383-99-1
M. Wt: 391.91
InChI Key: KDEMAGFMCOFIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. SU6656 has been widely used in scientific research to study the role of Src family kinases in various physiological and pathological processes.

Scientific Research Applications

Structural and Kinetic Investigations

Research on structurally related compounds involves synthesis and molecular-electronic structure investigations , providing insights into the steric hindrance effects and the kinetics of substitution reactions in aqueous solutions. For example, studies on the sterically hindered organic molecules and their framework linked by hydrogen bonds highlight the importance of molecular structure in chemical reactivity and potential applications in material science and catalysis (Rublova et al., 2017).

Enzyme Inhibition and Molecular Docking

Another area of application is enzyme inhibition and molecular docking studies , where synthesized compounds derived from benzenesulfonamides are evaluated for their effects on enzyme activities. Such studies are crucial for drug discovery, particularly in identifying potential inhibitors for enzymes like cholesterol esterase, tyrosinase, and α-amylase. The understanding of binding interactions between inhibitors and enzymes can guide the design of more effective therapeutic agents (Alyar et al., 2019).

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-22(2)18(15-13-23(3)17-10-6-4-8-14(15)17)12-21-26(24,25)19-11-7-5-9-16(19)20/h4-11,13,18,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEMAGFMCOFIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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